molecular formula C17H17F2NO3 B1492068 Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate CAS No. 2097963-05-6

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate

Cat. No.: B1492068
CAS No.: 2097963-05-6
M. Wt: 321.32 g/mol
InChI Key: FSCSMPDPEWKXNW-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with a difluoromethyl group at position 4, a 4-methoxyphenyl group at position 6, and a methyl group at position 2. The difluoromethyl group (–CF₂H) introduces electron-withdrawing effects, while the 4-methoxyphenyl group (–C₆H₄–OCH₃) provides electron-donating properties, creating a balanced electronic profile that may optimize interactions with biological targets. Such structural features are common in agrochemicals and pharmaceuticals, where fluorine substituents improve metabolic stability and bioavailability .

Properties

IUPAC Name

ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-4-23-17(21)15-10(2)20-14(9-13(15)16(18)19)11-5-7-12(22-3)8-6-11/h5-9,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCSMPDPEWKXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate generally proceeds through:

  • Construction of the substituted nicotinate scaffold via condensation and cyclization reactions.
  • Introduction of the difluoromethyl group at the 4-position.
  • Incorporation of the 4-methoxyphenyl substituent at the 6-position.
  • Esterification to form the ethyl nicotinate moiety.

Preparation of the Nicotinate Core

A commonly used approach for constructing the nicotinate core involves the condensation of ethyl acetoacetate with ammonium carbamate to yield ethyl (Z)-3-aminobut-2-enoate, which then undergoes further condensation with olefinic ethers or aryl ketones to form substituted nicotinates. This method is supported by literature describing the synthesis of related trifluoromethyl-substituted nicotinates (e.g., ethyl 2-methyl-6-(trifluoromethyl)nicotinate).

Step Reactants Conditions Outcome Yield (%)
1 Ethyl acetoacetate + ammonium carbamate Methanol, room temperature Ethyl (Z)-3-aminobut-2-enoate Quantitative
2 Intermediate + olefinic ether or aryl ketone Acetic acid, ammonium acetate, 50 °C Substituted nicotinate intermediate ~74 (content)

Introduction of Difluoromethyl Group

The difluoromethyl group is introduced typically via substitution reactions involving difluoromethylated intermediates or reagents capable of transferring the difluoromethyl moiety. The patent CN114716320A outlines a method where substitution reactions are performed in organic solvents such as toluene, ethanol, or dimethyl sulfoxide (DMSO) at low temperatures (0 to 25 °C, preferably 0 to 10 °C) to optimize yield and reduce side reactions.

Parameter Range Preferred
Solvent Methanol, ethanol, toluene, DMSO, DMF, 1,4-dioxane Toluene and/or ethanol
Temperature -15 °C to 30 °C 0 °C to 10 °C
Molar ratio (substrate:base) 1:0.8 to 1.5 1:1 to 1.2

This step is critical to minimize byproducts such as enamines and to improve the purity of the target compound.

Incorporation of 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids or esters. Although specific details for this exact compound are scarce, analogous nicotinate derivatives with aryl substituents have been synthesized using this approach.

Cyclization and Ring Closure

Cyclization to form the pyridine ring often involves intramolecular reactions facilitated by ammonium salts under acidic or mildly basic conditions. The patent literature indicates that stepwise generation of intermediate compounds under alkaline conditions followed by ammonium salt intramolecular cyclization improves yield and reduces side reactions compared to one-pot methods.

Purification and Yield Considerations

  • The reaction mixtures often require extraction with organic solvents such as methylene chloride, followed by washing with saturated sodium bicarbonate solution to remove acidic impurities.
  • Purification is typically achieved via column chromatography or crystallization, although some routes report difficulties due to side product formation and incomplete reactions.
  • Total yields across multi-step syntheses typically range from 70% to 80%, with individual step yields varying.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents Conditions Yield (%) Notes
1 Condensation Ethyl acetoacetate, ammonium carbamate Methanol, RT Quantitative Formation of aminobutenoate intermediate
2 Cyclization Intermediate, ammonium acetate, acetic acid 50 °C, 2 h ~74 (content) Formation of substituted nicotinate core
3 Difluoromethyl substitution Difluoromethyl reagent, base Toluene/ethanol, 0–10 °C Variable Requires careful control to avoid side products
4 Cross-coupling (aryl substitution) Aryl halide, boronic acid, Pd catalyst DMF or similar, reflux Moderate to high Suzuki–Miyaura coupling for 4-methoxyphenyl group
5 Purification Extraction, chromatography Ambient - Essential for product isolation and purity

Challenges and Optimization

  • Side reactions such as enamine formation and incomplete ring closure are common, necessitating stepwise reaction control.
  • Use of strong bases like sodium hydride can lead to polymerization or macromolecule formation, complicating purification.
  • Reaction temperature and solvent choice critically affect the conversion efficiency and product purity.
  • Ammonia introduction steps require careful handling due to safety concerns.

Research Findings and Improvements

  • Stepwise alkali-mediated intermediate formation followed by ammonium salt cyclization has been shown to enhance yield and reduce byproducts compared to direct one-pot cyclizations.
  • Low-temperature substitution reactions in mixed organic solvents improve selectivity for difluoromethyl incorporation.
  • Use of palladium-catalyzed cross-coupling for aryl substitutions allows for versatile functionalization, including methoxyphenyl groups, with good yields and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methoxy group to a hydroxyl group.

  • Reduction: Reduction of the difluoromethyl group to a difluoromethane derivative.

  • Substitution: Replacement of the methoxyphenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 4-(difluoromethyl)-6-(4-hydroxyphenyl)-2-methylnicotinate.

  • Reduction: Production of 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine.

  • Substitution: Generation of derivatives with different functional groups replacing the methoxyphenyl moiety.

Scientific Research Applications

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs reported in the literature. Key differences in substituents, electronic effects, and biological implications are highlighted.

Structural Analogues with Varying Substituents

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Implications References
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate 2-CH₃, 4-CF₂H, 6-(4-MeOPh) C₁₇H₁₇F₂NO₃ 321.3 Balanced electronic profile; enhanced lipophilicity
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate 2-CF₂H, 6-(4-FPh) C₁₅H₁₂F₃NO₂ 295.26 Stronger electron-withdrawing effects; reduced steric bulk compared to methoxy
Ethyl 2-(4-(trifluoromethyl)phenyl)nicotinate 2-(4-CF₃Ph) C₁₅H₁₂F₃NO₂ 295.26 High metabolic stability due to –CF₃; may reduce solubility
Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexene core with 2-oxo, 4-MeOPh, 6-ClPh Non-aromatic core; conformational flexibility impacts binding

Electronic and Steric Effects

  • 4-Fluorophenyl substituents (e.g., in ) provide moderate EW effects compared to 4-methoxyphenyl, which donates electrons via resonance (–OCH₃).
  • Methyl at position 2 minimizes steric hindrance compared to bulkier groups like sulfanyl (–S–) or cyano (–CN) in other nicotinates .

Biological Activity

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate is a synthetic compound belonging to the class of nicotinates. Its unique structure, characterized by a difluoromethyl group and a methoxyphenyl moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H14F2N2O2C_{14}H_{14}F_2N_2O_2 with a molecular weight of 284.27 g/mol. The presence of difluoromethyl and methoxy groups may enhance its bioactivity compared to other nicotinate derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in various in vitro assays, indicating its role as an anticancer agent.
  • Enzyme Inhibition : The difluoromethyl group may enhance the compound's binding affinity to specific enzymes, potentially leading to modulation of metabolic pathways involved in disease processes.

The mechanism by which this compound exerts its biological effects likely involves interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can increase lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialExhibits activity against certain bacterial strains
AnticancerInhibits proliferation of cancer cell lines
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Case Studies

  • Antimicrobial Study : A study assessed the efficacy of various nicotinate derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Anticancer Evaluation : In vitro tests conducted on human cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an EC50 value determined to be approximately 30 µM.
  • Enzyme Interaction Studies : Research focused on the compound's ability to inhibit enzymes involved in metabolic pathways related to cancer progression. The results indicated that the compound could inhibit certain kinases, suggesting a potential role in targeted cancer therapies.

Q & A

Q. What are the recommended techniques for structural elucidation of this compound, and how can conflicting data be resolved?

Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Mass Spectrometry (MS) are critical. For example, NMR can resolve substituent positions on the nicotinate core, while X-ray crystallography provides unambiguous confirmation of stereochemistry and bond lengths. If discrepancies arise (e.g., between calculated and observed spectra), cross-validating with high-resolution MS or refining crystallographic data using software like SHELXL is advised. For complex cases, computational modeling (DFT) can reconcile experimental and theoretical data .

Q. How can microwave-assisted synthesis improve the yield of this compound compared to traditional methods?

Microwave synthesis enhances reaction efficiency by reducing time and improving regioselectivity. For structurally analogous compounds (e.g., cyclohexenones), microwave irradiation at 160 W for 5 minutes achieved higher yields (75–85%) compared to 6–8 hours under conventional heating . Optimizing solvent polarity and microwave power is critical to avoid decomposition of sensitive substituents like the difluoromethyl group.

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

Ethanol-dioxane mixtures (1:1 v/v) are effective for recrystallizing aromatic nicotinate derivatives, as demonstrated for ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Slow cooling at 4°C promotes crystal growth, while polar aprotic solvents (e.g., DMF) should be avoided to prevent solvate formation .

Advanced Research Questions

Q. How can ring-puckering parameters and conformational analysis inform the compound’s reactivity in biological systems?

Cremer-Pople puckering coordinates (Q, θ, φ) quantify nonplanar distortions in the nicotinate ring. For example, cyclohexenone analogs exhibit envelope conformations with Q = 0.51 Å and θ = 56–125°, influencing steric interactions with enzyme active sites . Molecular dynamics simulations can model how puckering affects binding affinity to targets like HMG-CoA reductase or cyclooxygenase .

Q. What strategies mitigate hydrolysis or oxidation of the difluoromethyl group during storage or experimental use?

Store the compound under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Stabilize aqueous solutions with antioxidants (e.g., 0.1% BHT) and buffer at pH 6–7 to avoid acid/base-catalyzed hydrolysis. LC-MS monitoring every 24 hours is recommended for long-term stability studies .

Q. How can crystallographic data be validated to address pseudosymmetry or twinning issues in this compound?

Use the Rint value and SHELXL’s TWIN/BASF commands to detect twinning. For pseudosymmetry, compare displacement parameters and refine using restraints. The ADDSYM algorithm in PLATON can identify missed symmetry elements . For example, a related pyrimidine derivative required a 0.25 BASF scale factor to resolve twinning, improving R1 from 0.12 to 0.05 .

Q. What in vitro assays are suitable for evaluating the compound’s inhibition of inflammatory or metabolic targets?

  • Cyclooxygenase (COX) inhibition : Measure IC₅₀ via ELISA using purified COX-1/2 and arachidonic acid substrate .
  • HMG-CoA reductase activity : Use a spectrophotometric assay monitoring NADPH oxidation at 340 nm .
  • Cellular uptake : Radiolabel the ethyl ester group with ¹⁴C and quantify intracellular accumulation in hepatocyte models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental NMR chemical shifts?

  • Step 1 : Verify the DFT method (e.g., B3LYP/6-311+G(d,p)) and solvent model (PCM for DMSO-d₆).
  • Step 2 : Check for tautomerism or proton exchange (e.g., enol-keto equilibria in the nicotinate ring).
  • Step 3 : If shifts for methoxyphenyl protons deviate >0.3 ppm, re-examine dihedral angles using NOESY to confirm substituent orientation .

Q. Why might X-ray-derived bond lengths differ from DFT-optimized geometries?

Crystallographic data reflect solid-state packing effects (e.g., C–H···O/Cl interactions), while DFT models gas-phase geometries. For example, the C=O bond in ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate was 1.21 Å experimentally (X-ray) vs. 1.23 Å computationally due to crystal packing forces .

Methodological Best Practices

  • Crystallography : Use SHELXL for refinement and PLATON/ADDSYM for symmetry checks .
  • Synthesis : Monitor reactions in real-time via inline FTIR to detect intermediates (e.g., enolate formation) .
  • Bioassays : Include positive controls (e.g., aspirin for COX inhibition) and validate with triplicate runs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate
Reactant of Route 2
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate

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